Methyl 3-bromo-5-(cyclopentyloxy)benzoate

Catalog No.
S13561219
CAS No.
M.F
C13H15BrO3
M. Wt
299.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-5-(cyclopentyloxy)benzoate

Product Name

Methyl 3-bromo-5-(cyclopentyloxy)benzoate

IUPAC Name

methyl 3-bromo-5-cyclopentyloxybenzoate

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

InChI

InChI=1S/C13H15BrO3/c1-16-13(15)9-6-10(14)8-12(7-9)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3

InChI Key

RWHYLXYMICEFET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2CCCC2

Methyl 3-bromo-5-(cyclopentyloxy)benzoate is an organic compound with the molecular formula C12H13BrO3C_{12}H_{13}BrO_3. This compound is a derivative of benzoic acid, characterized by a bromine atom located at the 3-position and a cyclopentyloxy group at the 5-position of the benzene ring. The unique structural features of methyl 3-bromo-5-(cyclopentyloxy)benzoate contribute to its reactivity and potential applications across various fields, including medicinal chemistry and materials science.

, including:

  • Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by various nucleophiles, leading to different derivatives.
  • Reduction: The carbonyl group can be reduced to form alcohols or other functional groups.
  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield corresponding acids or alcohols depending on reaction conditions.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

The synthesis of methyl 3-bromo-5-(cyclopentyloxy)benzoate typically involves several key steps:

  • Starting Material Preparation: Begin with a suitable benzoic acid derivative.
  • Bromination: Introduce the bromine atom at the 3-position using bromination agents like bromine or N-bromosuccinimide in an appropriate solvent.
  • Cyclopentyloxy Group Introduction: React the brominated intermediate with cyclopentanol or a suitable cyclopentyl derivative to form the cyclopentyloxy group.
  • Methylation: Finally, methylate the resulting compound to obtain methyl 3-bromo-5-(cyclopentyloxy)benzoate.

This multi-step synthesis can be optimized using continuous flow reactors for improved yield and purity.

Methyl 3-bromo-5-(cyclopentyloxy)benzoate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals with targeted biological activities.
  • Material Science: In the development of polymeric materials or coatings due to its unique structural properties.
  • Organic Synthesis: As an intermediate in various organic reactions aimed at producing more complex molecules .

Interaction studies are crucial for understanding how methyl 3-bromo-5-(cyclopentyloxy)benzoate interacts with biological systems. These studies typically focus on:

  • Binding Affinity: Determining how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its effects at a molecular level.
  • Toxicology: Assessing any potential toxic effects through in vitro and in vivo studies.

Current literature suggests that further exploration is needed to fully characterize these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with methyl 3-bromo-5-(cyclopentyloxy)benzoate. Here is a comparison highlighting its uniqueness:

Compound NameKey Features
Methyl 3-bromo-5-methoxybenzoateLacks cyclopentyloxy group; different reactivity due to methoxy group
Methyl 3-bromo-5-chlorobenzoateContains chlorine instead of cyclopentyloxy group; alters electronic properties
Methyl 3-bromo-5-(cyanomethyl)benzoateContains a cyanomethyl group; significantly alters chemical properties

Methyl 3-bromo-5-(cyclopentyloxy)benzoate stands out due to its cyclopentyloxy group, which imparts distinct steric and electronic effects that influence both its reactivity and potential biological activity.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

298.02046 g/mol

Monoisotopic Mass

298.02046 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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